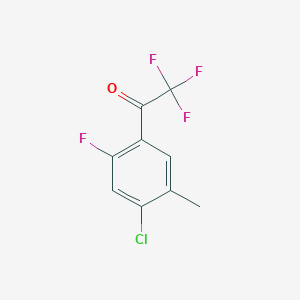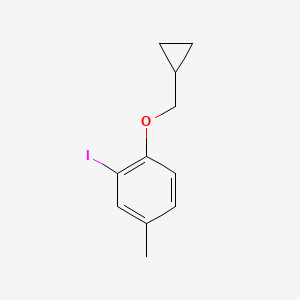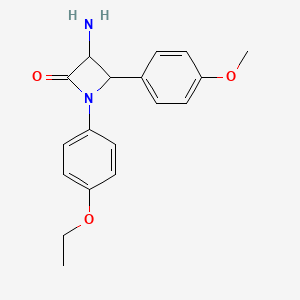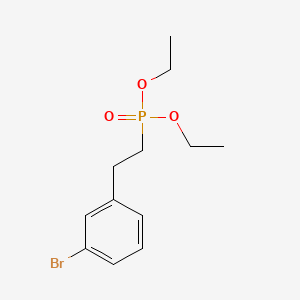
Diethyl 3-bromophenethylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3-bromophenethylphosphonate is an organic compound with the molecular formula C11H16BrO3P. It is a colorless liquid with a characteristic odor and is known for its applications in organic synthesis, particularly as a reagent and intermediate in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 3-bromophenethylphosphonate can be synthesized through several methods. One common approach involves the reaction of 3-bromophenethyl alcohol with diethyl phosphite in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to control temperature and pressure, ensuring consistent product quality. The raw materials are mixed in precise ratios, and the reaction is monitored using advanced analytical techniques to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3-bromophenethylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form phosphonic acid derivatives using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of this compound can yield phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include azides, thiocyanates, and amines.
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Aplicaciones Científicas De Investigación
Diethyl 3-bromophenethylphosphonate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of diethyl 3-bromophenethylphosphonate involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to active sites and blocking substrate access. The phosphonate group mimics phosphate esters, allowing it to interfere with phosphorylation processes critical for cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 3-bromobenzylphosphonate: Similar in structure but with a benzyl group instead of a phenethyl group.
Diethyl 3-bromopropylphosphonate: Contains a propyl group instead of a phenethyl group.
Uniqueness
Diethyl 3-bromophenethylphosphonate is unique due to its phenethyl group, which imparts specific reactivity and biological activity. This structural feature makes it particularly useful in the synthesis of complex organic molecules and biologically active compounds .
Propiedades
Fórmula molecular |
C12H18BrO3P |
|---|---|
Peso molecular |
321.15 g/mol |
Nombre IUPAC |
1-bromo-3-(2-diethoxyphosphorylethyl)benzene |
InChI |
InChI=1S/C12H18BrO3P/c1-3-15-17(14,16-4-2)9-8-11-6-5-7-12(13)10-11/h5-7,10H,3-4,8-9H2,1-2H3 |
Clave InChI |
LQWMMBXYTUMVBV-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CCC1=CC(=CC=C1)Br)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine](/img/structure/B14774002.png)

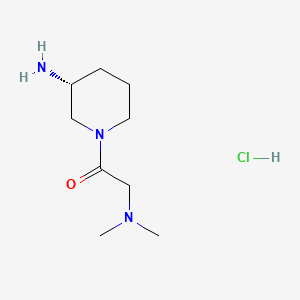
![5-(3-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14774013.png)
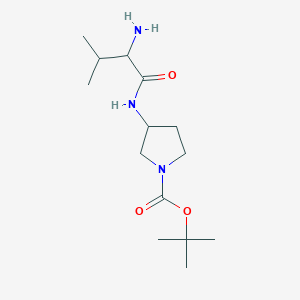
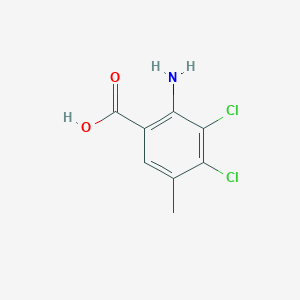
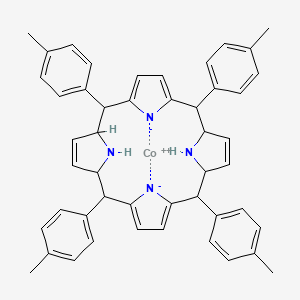
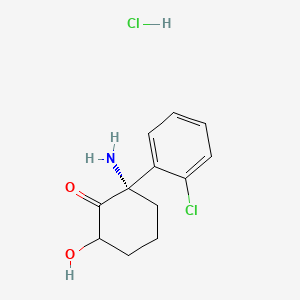
![1-(3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-yl)ethanamine](/img/structure/B14774051.png)
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-4-(4-methylphenyl)butanamide](/img/structure/B14774056.png)
